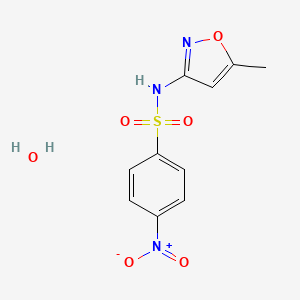
Sulfamethoxazole-NO (hydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfamethoxazole-NO (hydrate): is a reactive metabolite of sulfamethoxazole, a sulfonamide antibiotic. This compound acts as a typical hapten, capable of covalently modifying the major histocompatibility complex-peptide complex, and can stimulate hapten-reactive T cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of sulfamethoxazole-NO (hydrate) involves the nitration of sulfamethoxazole, followed by hydration. The reaction conditions typically include the use of nitric acid as a nitrating agent and water as a solvent. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods: : Industrial production of sulfamethoxazole-NO (hydrate) involves large-scale nitration and hydration processes. The production process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: : Sulfamethoxazole-NO (hydrate) undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Hydroxyl radicals are commonly used for the oxidative degradation of sulfamethoxazole-NO (hydrate).
Substitution: Nucleophilic substitution reactions can occur with various nucleophiles, such as amines and thiols, under mild conditions.
Major Products Formed: : The major products formed from these reactions include sulfate ions, nitrate ions, and various organic intermediates, depending on the specific reaction conditions .
Scientific Research Applications
Chemistry: : Sulfamethoxazole-NO (hydrate) is used as a model compound in studies of nitration and hydration reactions. It is also used in the development of new synthetic methodologies for sulfonamide derivatives .
Biology: : In biological research, sulfamethoxazole-NO (hydrate) is used to study the immune response, particularly the stimulation of hapten-reactive T cells. It is also used in studies of drug metabolism and pharmacokinetics .
Medicine: : Sulfamethoxazole-NO (hydrate) is used in the development of new antibiotics and in studies of antibiotic resistance. It is also used in the formulation of combination therapies for bacterial infections .
Industry: : In the pharmaceutical industry, sulfamethoxazole-NO (hydrate) is used in the production of sulfamethoxazole-based drugs. It is also used in the development of new drug delivery systems .
Mechanism of Action
Sulfamethoxazole-NO (hydrate) exerts its effects by covalently modifying the major histocompatibility complex-peptide complex, which stimulates hapten-reactive T cells. This modification leads to an immune response, which is the basis for its use in immunological studies . The molecular targets include dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include sulfamethoxazole, sulfadiazine, and sulfamethizole. These compounds share a common sulfonamide structure and exhibit similar antibacterial properties .
Uniqueness: : Sulfamethoxazole-NO (hydrate) is unique due to its ability to act as a hapten and stimulate hapten-reactive T cells. This property makes it particularly useful in immunological studies and in the development of new antibiotics .
Properties
Molecular Formula |
C10H11N3O6S |
|---|---|
Molecular Weight |
301.28 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzenesulfonamide;hydrate |
InChI |
InChI=1S/C10H9N3O5S.H2O/c1-7-6-10(11-18-7)12-19(16,17)9-4-2-8(3-5-9)13(14)15;/h2-6H,1H3,(H,11,12);1H2 |
InChI Key |
ZNUDYAAXQHZRBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-].O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


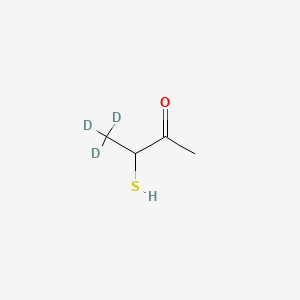
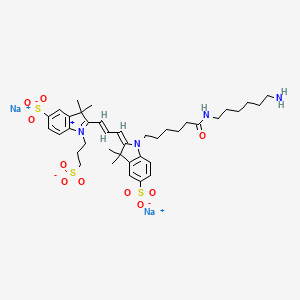
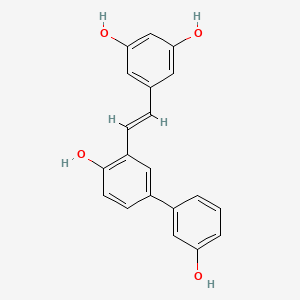

![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-3-yl]prop-2-ynoic acid](/img/structure/B15136644.png)
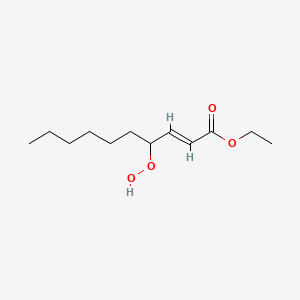


![Spiro[4H-1-benzopyran-4,4'-piperidine]-1',2-dicarboxylic acid, 2,3-dihydro-, 1'-(1,1-dimethylethyl) ester](/img/structure/B15136671.png)
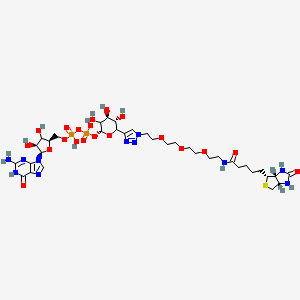
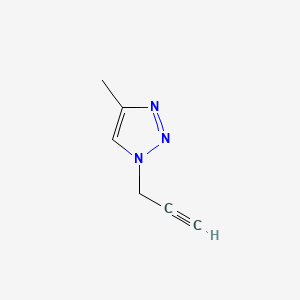
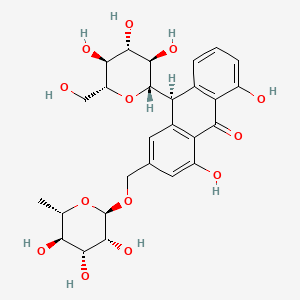
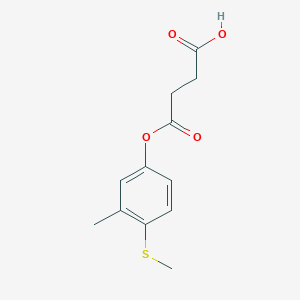
![(+-)-trans-4-Methyltetrahydrofuran-3-yl (8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl)carbamate](/img/structure/B15136690.png)
